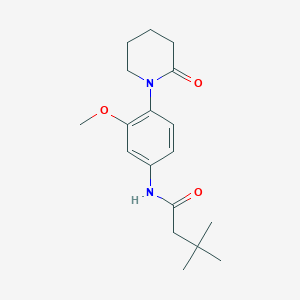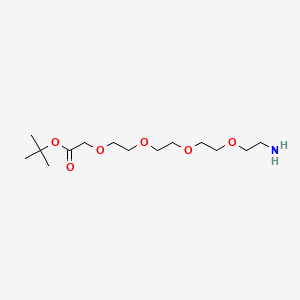
Amino-PEG4-CH2CO2tBu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino-PEG4-CH2CO2tBu is a versatile compound used in bioconjugation and organic synthesis . It is a PEG derivative containing an aminooxy group and a t-butyl protected carboxyl group .
Molecular Structure Analysis
The molecular structure of Amino-PEG4-CH2CO2tBu contains a total of 50 atoms: 29 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, and 6 Oxygen atoms . It has 49 bonds in total, including 20 non-H bonds, 1 multiple bond, 15 rotatable bonds, 1 double bond, 1 aliphatic ester, 1 aliphatic primary amine, and 4 aliphatic ethers .Chemical Reactions Analysis
The aminooxy group in Amino-PEG4-CH2CO2tBu can be used in bioconjugation. It reacts with an aldehyde to form an oxime bond . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Scientific Research Applications
PEGylation in Protein and Peptide Modification
Poly(ethylene glycol) (PEG) is extensively investigated for the covalent modification of biological macromolecules, including peptides and proteins, for various pharmaceutical and biotechnical applications. The process, known as PEGylation, involves the covalent attachment of PEG to peptides and proteins, leading to numerous benefits such as shielding antigenic and immunogenic epitopes, reducing receptor-mediated uptake by the reticuloendothelial system, and preventing degradation by proteolytic enzymes. PEGylation increases the apparent size of the polypeptide, reducing renal filtration and altering biodistribution. The inclusion of functional groups in PEG, like Amino-PEG4-CH2CO2tBu, facilitates the attachment of PEG to peptides or proteins, enhancing their stability and efficacy in therapeutic applications (Roberts, Bentley, & Harris, 2002).
Enhancing Drug Delivery Systems
PEGylation, defined as the modification of a molecule by linking one or more PEG chains, plays a crucial role in drug delivery by enhancing the potentials of peptides and proteins as therapeutic agents. PEGylated drug conjugates benefit from prolonged residence in the body, decreased degradation by metabolic enzymes, and a reduction or elimination of protein immunogenicity. These favorable properties make PEGylation, through the use of linkers like Amino-PEG4-CH2CO2tBu, an important technique in improving the efficacy and safety of drug delivery systems (Veronese & Pasut, 2005).
Understanding PEG-Protein Interactions
The structural basis of PEG recognition by antibodies sheds light on the specific interactions between PEG and proteins, crucial for developing PEGylated therapeutics. Studies involving crystallization of PEG in complex with antibodies reveal common binding modes and interactions, which are essential for designing effective PEGylated drugs using linkers such as Amino-PEG4-CH2CO2tBu. These interactions are pivotal in ensuring the stability and functionality of PEGylated proteins in therapeutic applications (Lee et al., 2020).
Advanced Polymer-Drug Conjugates
Polymer-drug conjugates represent significant progress in polymeric prodrugs, with PEG being a key component in these systems. The conjugation of PEG to bioactive components, facilitated by linkers like Amino-PEG4-CH2CO2tBu, aims to reduce steric hindrance and enhance the reactivity of polymers and drugs. Such conjugates are designed to accumulate in solid tumors, reduce systemic toxicity, and are crucial for passive and active targeting in drug delivery systems (Khandare & Minko, 2006).
Biocompatibility and Surface Modification
Introducing specific linkers like Amino-PEG4-CH2CO2tBu onto biomaterial surfaces, such as PHBV films, through PEG-containing cross-linkers improves biocompatibility significantly. This modification enhances cell attachment and reduces nonspecific protein adsorption, crucial for tissue engineering and implantable medical devices. Such surface modifications are key to improving the interaction between biomaterials and the biological environment, leading to better performance and integration of medical implants and devices (Wang et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO6/c1-14(2,3)21-13(16)12-20-11-10-19-9-8-18-7-6-17-5-4-15/h4-12,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWIGTOQNITKON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amino-PEG4-CH2CO2tBu | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2824016.png)
![4-(N,N-diethylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2824017.png)

![3-[(4-methylbenzyl)thio]-1-(4-methylphenyl)pyrazin-2(1H)-one](/img/structure/B2824020.png)
![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2824022.png)
![3-(4-methoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2824023.png)
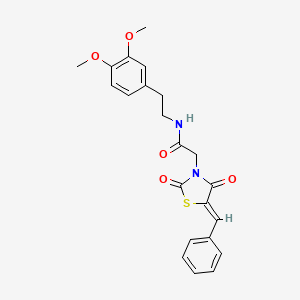

![N-[[3-(4-Chlorophenyl)-1-phenylpyrazol-4-yl]methyl]-N-methylsulfamoyl fluoride](/img/structure/B2824027.png)
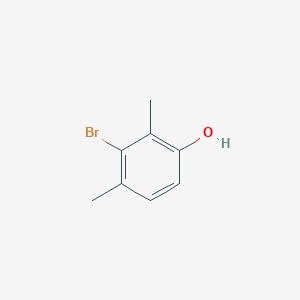
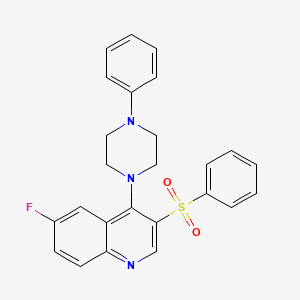
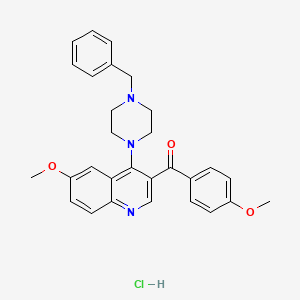
![1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]ethanamine;hydrochloride](/img/structure/B2824031.png)
